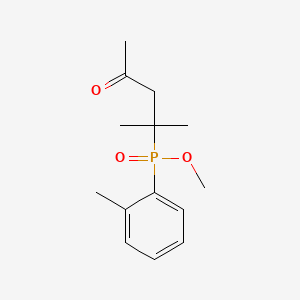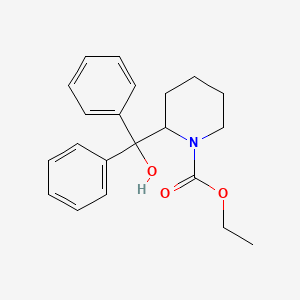
Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diphenylmethanol and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl piperidine-3-carboxylate
- Diphenylmethanol derivatives
- Piperidine-based pharmaceuticals
Uniqueness
Ethyl 2-(hydroxy-diphenyl-methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups, along with the piperidine ring, make it a versatile compound for various applications .
Propiedades
Número CAS |
21901-79-1 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl 2-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-2-25-20(23)22-16-10-9-15-19(22)21(24,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19,24H,2,9-10,15-16H2,1H3 |
Clave InChI |
PXKYXWKGNPYGEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


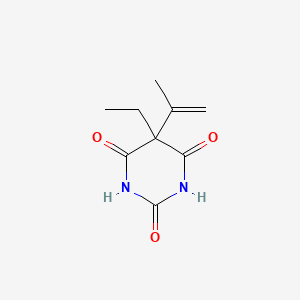

![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
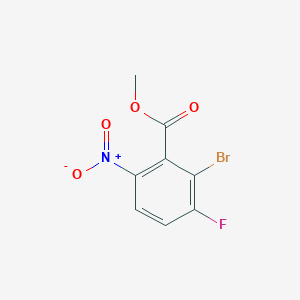
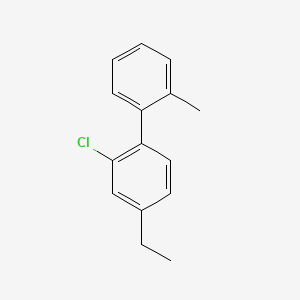





![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
